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Compound of Interest

Compound Name: o-Phenetidine Hydrochloride

CAS No.: 89808-01-5

Cat. No.: B1590506 Get Quote

Content Type: Technical Reference & Analytical Protocol Target Audience: Analytical Chemists,

drug development scientists, and impurity profiling specialists.[1]

Executive Summary & Chemical Identity
o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) is a critical intermediate in the synthesis

of dyes and pharmaceuticals.[1] However, in modern drug development, it is primarily

scrutinized as a potentially genotoxic impurity (PGI), particularly in the supply chain of

analgesics like Paracetamol (Acetaminophen) and Phenacetin.[1]

Accurate spectral characterization is essential for establishing reference standards during

impurity profiling (ICH M7 guidelines).[1] This guide provides definitive spectral data (NMR, IR,

Mass) and the mechanistic logic required to validate the compound's identity.[1]
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Parameter Details

IUPAC Name 2-Ethoxyaniline hydrochloride

Common Name o-Phenetidine HCl

CAS Number 89808-01-5 (Salt form); 94-70-2 (Free base)

Molecular Formula
(

)

Molecular Weight 173.64 g/mol (Free base: 137.18 g/mol )

Appearance
White to off-white crystalline powder

(hygroscopic)

Solubility
Soluble in Water, Methanol, DMSO; Insoluble in

non-polar solvents.[1][2][3][4][5]

Sample Preparation & Handling
Critical Protocol: The hydrochloride salt differs significantly from the free base (a reddish oily

liquid).[1] The salt is prone to hydrolysis and oxidation.[1]

NMR Solvent Selection: Do not use

for the hydrochloride salt if observing the ammonium protons is required.[1] The salt may not
fully dissolve, and the labile

protons often exchange or broaden into the baseline.[1]

Recommended:DMSO-d6 (Dimethyl sulfoxide-d6).[1][6][7] It ensures full solubility and

slows proton exchange, allowing visualization of the ammonium protons (

9.0–10.0 ppm).[1]

Handling: Weigh quickly in a low-humidity environment. Store under inert gas

(Argon/Nitrogen) at 2-8°C to prevent "browning" (oxidation to quinone imine derivatives).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The conversion of the amine (

) to the hydrochloride salt (

) significantly deshields the aromatic protons due to the electron-withdrawing nature of the
cationic nitrogen.[1]

H NMR Data (400 MHz, DMSO-d6)
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

1.35 – 1.42
Triplet (

)
3H

Methyl group of

the ethoxy tail.[1]

Coupling

Hz.[1]

4.08 – 4.15
Quartet (

)
2H

Methylene

protons

deshielded by

Oxygen.[1]

6.90 – 7.05
Multiplet (

)
2H Ar-H (3,[5] 5)

Ring protons

meta/para to the

ethoxy group.[1]

7.15 – 7.30
Multiplet (

)
2H Ar-H (4,[5] 6)

Ring protons

ortho/para to the

ammonium

group

(deshielded).[1]

9.50 – 10.20
Broad Singlet (

)
3H

Diagnostic Peak.

Disappears with

shake.[1]
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C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Assignment Carbon Type

14.6 Primary aliphatic

64.2 Secondary aliphatic (Ether)

113.5 Ar-C (3) Aromatic CH

120.8 Ar-C (5) Aromatic CH

123.5 Ar-C (1) Quaternary (C-N)

127.9 Ar-C (4) Aromatic CH

129.1 Ar-C (6) Aromatic CH

150.5 Ar-C (2) Quaternary (C-O)

Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the structure using NMR

connectivity.
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Unknown Sample
(White Powder)

Dissolve in DMSO-d6

1H NMR Spectrum

Aliphatic Region
(1.0 - 4.5 ppm)

Aromatic Region
(6.5 - 7.5 ppm)

Exchangeable Region
(> 9.0 ppm)

Triplet + Quartet
(Ethoxy Group Confirmed)

4H Multiplet
(Ortho-substituted Benzene)

Broad 3H Singlet
(Primary Amine Salt)

Identity Confirmed:
o-Phenetidine HCl

Click to download full resolution via product page

Caption: Logical workflow for structural confirmation via 1H NMR in DMSO-d6.

Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is dominated by the ammonium band, which is

distinct from the free base doublet.[1]
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Wavenumber (

)
Intensity Functional Group Vibrational Mode

2600 – 3200 Strong, Broad

Ammonium N-H

stretching (overlaps

C-H).[1]

~2000 – 2500 Medium

"Amine Salt"

combination

bands/overtones.

1580, 1500 Medium Ar Aromatic ring skeletal

vibrations.

1240 – 1250 Strong
Aryl alkyl ether C-O

asymmetric stretch.[1]

1040 – 1050 Medium
Alkyl ether symmetric

stretch.[1]

740 – 750 Strong Ar-H
Out-of-plane bending

(Ortho-substitution).[1]

Mass Spectrometry (MS)
In standard EI (Electron Impact) or ESI (Electrospray Ionization), the hydrochloride salt

dissociates.[1] The spectrum observed is typically that of the cationic free base (

).[1]

Ionization Mode: ESI+ (Preferred for salts) or EI (70 eV).[1]

Molecular Ion:

137 (

in EI) or 138 (

in ESI).[1]
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Fragmentation Pattern (EI)
The fragmentation follows a characteristic "Ethoxy" cleavage pathway.[1]

Base Peak (

108): Loss of the ethyl group (

, mass 29).[1] This is the most abundant ion.[1]

Secondary Fragment (

80): Loss of Carbon Monoxide (CO, mass 28) from the

108 fragment.[1]

Minor Fragment (

109): Hydrogen rearrangement during ethyl loss.[1]

Molecular Ion
[M]+ m/z 137

Base Peak
[M - C2H5]+

m/z 108

 - C2H5 Fragment
[108 - CO]+

m/z 80

 - CO

- Ethyl (29)

- CO (28)

Click to download full resolution via product page

Caption: Primary fragmentation pathway of o-phenetidine (EI-MS).

Regulatory & Safety Context
As a researcher, you must handle this compound as a Mutagenic Impurity.[1]
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ICH M7 Classification: Class 2 or 3 (depending on specific mutagenicity data availability, but

generally treated as a structural alert for genotoxicity due to the aniline moiety).[1]

Analytical Thresholds: In pharmaceutical analysis, this compound must often be quantified at

ppm levels (TTC limit ~1.5

g/day for chronic treatment).[1]

Interference: In HPLC-UV, o-phenetidine elutes closely to paracetamol related substances.

[1] Use the spectral data above (specifically the UV max at ~235 nm and ~287 nm) to

distinguish it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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